N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Overview
Description
N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Pharmacokinetics
The ADME properties of indole derivatives can vary depending on the specific compound. Indole itself is a heterocyclic compound that is aromatic in nature, which may influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole derivatives can include a wide range of outcomes due to their diverse biological activities. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific details would depend on the exact compound and its chemical properties .
Preparation Methods
The synthesis of N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole nucleus is replaced by the piperidine group.
Attachment of the Diethylamino Propyl Group: This step involves the reaction of the intermediate compound with diethylamine and a suitable alkylating agent to introduce the diethylamino propyl group.
Formation of the Final Compound: The final step involves the acylation of the intermediate compound to form the desired this compound.
Chemical Reactions Analysis
N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole nucleus or the piperidine ring are replaced by other nucleophiles.
Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions to introduce additional functional groups.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in the treatment of viral infections, cancer, and bacterial infections.
Comparison with Similar Compounds
N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-3-26(4-2)14-10-13-25-24(31)23(30)20-17-28(21-12-7-6-11-19(20)21)18-22(29)27-15-8-5-9-16-27/h6-7,11-12,17H,3-5,8-10,13-16,18H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOKNFOXTIMGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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